molecular formula C20H30N2O6 B13867913 Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate

Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate

Cat. No.: B13867913
M. Wt: 394.5 g/mol
InChI Key: PLLGZLZHQCFPKS-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a trimethoxyphenylacetyl moiety. It is widely used in various fields of scientific research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include tert-butyl piperazine-1-carboxylate and 3,4,5-trimethoxyphenylacetic acid.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between tert-butyl piperazine-1-carboxylate and 3,4,5-trimethoxyphenylacetic acid. This reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

    Purification: The crude product obtained from the coupling reaction is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or trimethoxyphenyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various complex organic molecules and as a reagent in organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate is unique due to the presence of the trimethoxyphenylacetyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities in scientific research.

Properties

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

IUPAC Name

tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(24)22-9-7-21(8-10-22)17(23)13-14-11-15(25-4)18(27-6)16(12-14)26-5/h11-12H,7-10,13H2,1-6H3

InChI Key

PLLGZLZHQCFPKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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